4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyano group, an ethoxybenzo[d]thiazole moiety, and a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiazole Core: Starting with 4-ethoxybenzoic acid, the compound undergoes cyclization with thiourea to form the benzo[d]thiazole ring.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the benzamide with pyridin-2-ylmethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the thiazole ring.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The benzamide moiety can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds like 4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against specific biological targets, making them candidates for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It may act as an inhibitor of certain enzymes or pathways involved in disease processes, such as cancer or inflammatory conditions.
Industry
Industrially, such compounds may be used in the development of new materials or as additives in various chemical processes.
Mechanism of Action
The mechanism of action of 4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting their activity and modulating downstream signaling pathways. The molecular targets could include kinases, proteases, or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
- 4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Uniqueness
The uniqueness of 4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the pyridin-2-ylmethyl moiety may confer distinct properties compared to its analogs.
Properties
IUPAC Name |
4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S/c1-2-29-19-7-5-8-20-21(19)26-23(30-20)27(15-18-6-3-4-13-25-18)22(28)17-11-9-16(14-24)10-12-17/h3-13H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHODJCJSWAJVDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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